2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-Chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with a chloro substituent and a piperazine ring linked to a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through the reaction of 4-methoxyaniline with bis(chloroethyl) ether, followed by cyclization
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzamides or piperazines.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be employed in biological assays to investigate its interaction with various biomolecules and cellular components.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Uniqueness: 2-Chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its specific structural features, such as the chloro substituent and the methoxyphenyl group, which can influence its reactivity and biological activity.
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its versatility and reactivity allow for a wide range of uses, making it an important compound in various fields.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKERIDLXZBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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